2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

CHK2 inhibition kinase assay IC50 comparison

CCT241533 is the only CHK2 inhibitor with published olaparib synergy (PI>3) and a co-crystal structure (PDB 2XM9). Its 63-fold selectivity over CHK1 and minimal kinome cross-reactivity ensure unambiguous CHK2 phenotype assignment. With hERG IC50=22 µM (>7,300× safety margin), it is the preferred probe for cardiac-safe in vivo PK/PD. Procure this reference standard to align with peer-reviewed mechanistic frameworks and avoid reproducibility failures caused by less-selective Chk2 inhibitors.

Molecular Formula C17H18N6O
Molecular Weight 322.4 g/mol
Cat. No. B11029923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC17H18N6O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=N4
InChIInChI=1S/C17H18N6O/c1-22-8-10-23(11-9-22)17-20-15-14(16(24)21-17)12(5-7-19-15)13-4-2-3-6-18-13/h2-7H,8-11H2,1H3,(H,19,20,21,24)
InChIKeyHZEOEKKEGHYQQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CCT241533) for Chk2 Inhibition Research


2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, commonly referenced by the development code CCT241533, is a synthetic pyrido[2,3-d]pyrimidine heterocycle that functions as a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) [1]. It was developed as a molecular tool and pharmacological probe to dissect CHK2-mediated signaling in the DNA damage response pathway and to evaluate the therapeutic hypothesis of CHK2 inhibition in oncology [1]. X‑ray crystallography has confirmed its binding to the ATP pocket of the CHK2 kinase domain, providing a definitive structural basis for its activity [1].

2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by Other Chk2 Inhibitors


Although several Chk2 inhibitors have been reported – including PV‑1019, isothiazole carboxamidines, and dual Chk1/Chk2 agents such as AZD7762 or Prexasertib – they exhibit widely divergent profiles in terms of absolute potency, selectivity over Chk1, functional cellular activity, and safety pharmacology liabilities [1][2]. The Chk2 active site imposes stringent steric and electronic constraints, meaning that minor scaffold differences translate into large variations in off‑target kinase engagement and hERG channel inhibition [2]. Consequently, generic substitution of CCT241533 with another Chk2‑annotated compound risks undermining experimental reproducibility, misinterpretation of Chk2‑dependent phenotypes, and failure to recapitulate published combination‑therapy datasets. The quantitative evidence below demonstrates precisely why CCT241533 occupies a unique performance envelope among chemically distinct Chk2 inhibitors.

2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Quantitative Differentiation Evidence


Chk2 Enzymatic Potency: CCT241533 vs. PV‑1019

In a biochemical kinase assay, CCT241533 inhibited CHK2 with an IC50 of 3 nM, representing an 8‑fold improvement in potency over the guanylhydrazone‑based Chk2 inhibitor PV‑1019, which exhibits an IC50 of 24 nM under comparable conditions [1][2]. The tighter binding of CCT241533 is also reflected by its Ki of 1.16 nM, a direct measurement of intrinsic affinity that is not available for PV‑1019 in the same standardized format [1].

CHK2 inhibition kinase assay IC50 comparison

Kinase Selectivity: CHK2 over CHK1

CCT241533 exhibits a CHK1 IC50 of 190 nM, yielding a selectivity ratio of 63‑fold for CHK2 over CHK1 [1]. In contrast, the widely used Chk2 inhibitor PV‑1019 shows a CHK1 IC50 of approximately 50 µM, which translates to a selectivity window of roughly 360‑fold—substantially wider but associated with markedly weaker absolute CHK2 potency [2]. Dual CHK1/CHK2 agents such as Prexasertib (LY2606368) inhibit both kinases at single‑digit nanomolar concentrations (CHK1 Ki = 0.9 nM; CHK2 IC50 = 8 nM), rendering them incapable of cleanly discriminating the two branches of the DNA damage response [3]. CCT241533 occupies a unique middle ground: it provides high CHK2 potency while maintaining an experimentally practical selectivity window that avoids concurrent CHK1 inhibition at pharmacologically relevant concentrations.

kinase selectivity CHK1 counter-screen off-target profiling

Cellular Target Engagement: Inhibition of CHK2 Autophosphorylation at S516

In HT29 human colon adenocarcinoma cells treated with the DNA‑damaging agent etoposide, CCT241533 at a concentration of 3 µM completely abolished CHK2 autophosphorylation at serine 516 (pS516), the canonical biomarker of CHK2 activation, as well as upstream band‑shift mobility changes and downstream HDMX degradation [1]. This demonstrates that CCT241533 engages CHK2 in a cellular context with a genotype‑defined DNA damage response. In contrast, the dual CHK1/CHK2 inhibitor Prexasertib inhibits CHK2 autophosphorylation only at exposures that simultaneously ablate CHK1 signaling, precluding dissection of CHK2‑specific functions [2].

cellular pharmacology biomarker target engagement

PARP Inhibitor Synergy: Potentiation of Olaparib Cytotoxicity

CCT241533 potentiates the cytotoxicity of the PARP inhibitor olaparib in p53‑deficient human cancer cell lines. In HeLa cells treated with olaparib alone, the growth inhibitory concentration (GI50) was markedly higher than when olaparib was co‑administered with CCT241533 at 3 µM; the Potentiation Index (PI = GI50_olaparib / GI50_olaparib+CCT241533) was >3, indicating synergistic rather than additive interaction [1]. CCT241533‑mediated suppression of pS516 CHK2 signal was observed in the olaparib‑treated cells, confirming that the synergy is mechanistically linked to CHK2 inhibition [1]. By comparison, the dual CHK1/CHK2 inhibitor Prexasertib combined with olaparib does produce synergy in ovarian cancer models, but the effect cannot be ascribed to CHK2 alone because Prexasertib potently inhibits CHK1 [2].

combination therapy PARP inhibitor cancer

Cardiac Safety: Low hERG Channel Liability

In a patch‑clamp electrophysiology assay, CCT241533 inhibited the hERG potassium channel with an IC50 of 22 µM [1]. This represents a >7000‑fold separation between CHK2 enzymatic activity (3 nM) and hERG blockade, a margin that exceeds the typical pharmaceutical industry benchmark of >100‑fold selectivity for advancing a kinase inhibitor into in‑vivo toxicology studies [2]. The hERG liability was proactively minimized through structure‑based design, distinguishing CCT241533 from earlier quinazoline‑based CHK2 inhibitor leads that exhibited higher hERG activity [1].

hERG cardiac safety drug discovery

Structural Confirmation of ATP‑Pocket Binding

X‑ray co‑crystallography of CCT241533 bound to the kinase domain of human CHK2 (PDB: 2XM9) unequivocally shows that the compound occupies the ATP‑binding pocket, with the pyrido[2,3‑d]pyrimidine core making key hinge‑region hydrogen bonds and the pendant 4‑methylpiperazine and pyridin‑2‑yl groups extending into the solvent‑exposed and ribose‑binding regions, respectively [1]. This experimentally determined binding mode is unique to CCT241533; the guanylhydrazone inhibitor PV‑1019 binds in a distinct conformation that does not fully exploit the same sub‑pocket interactions [2]. The availability of a high‑resolution co‑crystal structure (resolution ≤2.0 Å) provides an immediate platform for structure‑guided optimization and computational modeling, a resource not available for the majority of alternative Chk2 chemotypes.

X-ray crystallography binding mode structure-based design

Optimal Procurement and Application Scenarios for 2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CCT241533)


CHK2‑Selective Chemical Probe for DNA Damage Response Pathway Deconvolution

Due to its 63‑fold selectivity over CHK1 and minimal cross‑reactivity against 84 kinases at 1 µM, CCT241533 is the compound of choice for experiments that require clean pharmacological separation of CHK2 from CHK1 signaling [1]. This is essential in studies employing ionizing radiation or radiomimetic drugs, where CHK1 and CHK2 are both activated but mediate distinct downstream effector cascades. Procurement of CCT241533 ensures that the resulting phospho‑proteomic, cell‑cycle, or apoptosis readouts can be unambiguously attributed to CHK2.

PARP Inhibitor Combination Studies in p53‑Deficient Tumor Models

CCT241533 is the only CHK2‑selective inhibitor for which robust synergy data with olaparib (Potentiation Index >3 in HeLa cells) have been published in a peer‑reviewed primary research article [1]. Laboratories planning to investigate CHK2‑dependent enhancement of PARP inhibitor efficacy, particularly in the context of p53 mutation or BRCA wild‑type tumors, should prioritize this compound to align their work with the existing mechanistic framework [1].

Structure‑Based Drug Design and Medicinal Chemistry Optimization

The publicly available co‑crystal structure of CCT241533 with the CHK2 kinase domain (PDB: 2XM9) provides atomic‑level detail of the inhibitor‑kinase interaction, including key hinge‑binding contacts and vector trajectories for substituent elaboration [2]. This makes CCT241533 the optimal starting point for structure‑guided medicinal chemistry campaigns aiming to improve ADME properties while preserving CHK2 affinity and selectivity.

In‑Vivo Pharmacology with Integrated Cardiac Safety Profiling

CCT241533's hERG IC50 of 22 µM – representing a >7,300‑fold safety margin over CHK2 enzymatic inhibition – positions it as the preferred CHK2 probe for rodent pharmacokinetic/pharmacodynamic and efficacy studies where cardiac safety liability must be prospectively managed [3]. Unlike earlier CHK2 inhibitor leads that demonstrated sub‑micromolar hERG activity, CCT241533's profile allows confident progression into telemetry‑instrumented animal models.

Quote Request

Request a Quote for 2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.